![molecular formula C20H38O11 B1630865 n-Octyl-beta-D-maltopyranoside CAS No. 82494-08-4](/img/structure/B1630865.png)
n-Octyl-beta-D-maltopyranoside
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Overview
Description
N-Octyl-beta-D-maltopyranoside (NOMP) is a commonly used detergent in biochemical and physiological research. It is a nonionic surfactant, which is a type of surfactant that does not contain any ionic groups. NOMP is a sugar-based detergent that is used to solubilize membrane proteins, stabilize proteins, and reduce non-specific binding of proteins to surfaces. NOMP is also used in cell culture, biochemistry, and molecular biology research.
Scientific Research Applications
Solubilization and Isolation of Membrane Proteins
n-Octyl-beta-D-maltopyranoside is a water-soluble non-ionic detergent that is suitable for the solubilization and isolation of membrane proteins . It helps in maintaining the native state of proteins during extraction from the lipid environment of the cell membrane.
Stabilization of Enzymes
This compound is used for the stabilization and activation of enzymes . It helps in maintaining the structural integrity and functional activity of
Mechanism of Action
Target of Action
n-Octyl-beta-D-maltopyranoside is primarily used as a non-ionic detergent . Its main targets are membrane proteins, which it helps to solubilize and isolate .
Mode of Action
The interaction of n-Octyl-beta-D-maltopyranoside with its targets involves the solubilization of membrane proteins . This process allows for the isolation of these proteins without denaturing them, maintaining their structural and functional integrity .
Biochemical Pathways
The biochemical pathways affected by n-Octyl-beta-D-maltopyranoside are those involving membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can impact various cellular processes that these proteins are involved in .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability
Result of Action
The molecular and cellular effects of n-Octyl-beta-D-maltopyranoside’s action primarily involve changes in the availability and activity of membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can influence their role in various cellular processes .
Action Environment
The action of n-Octyl-beta-D-maltopyranoside can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-OIIXUNCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231775 |
Source
|
Record name | Octyl maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82494-08-4 |
Source
|
Record name | Octyl maltopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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